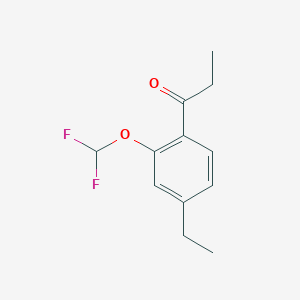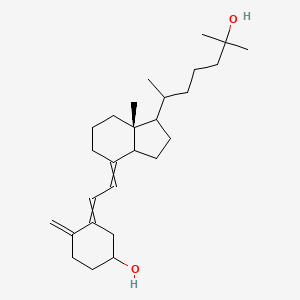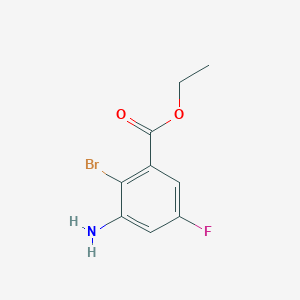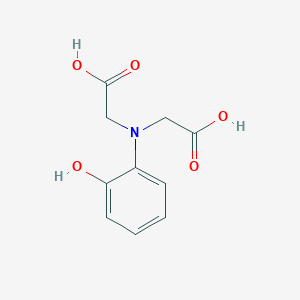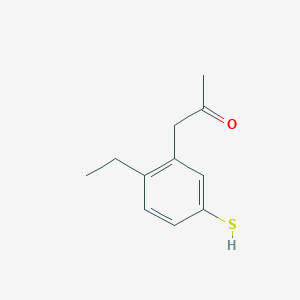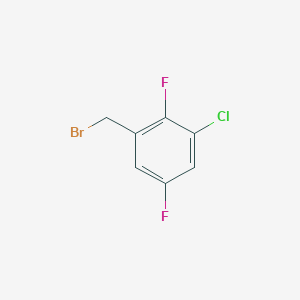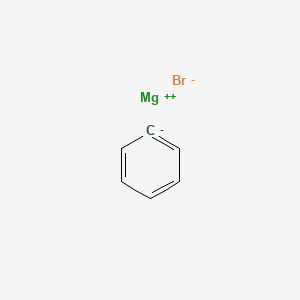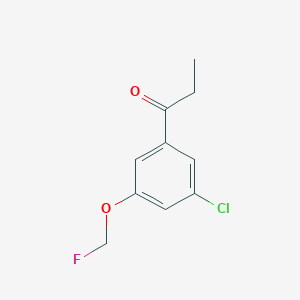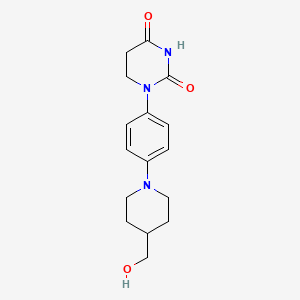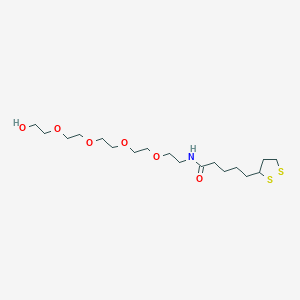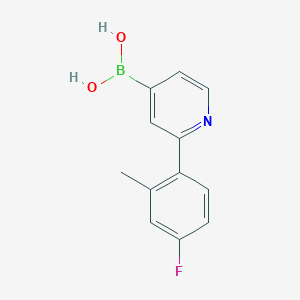
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
准备方法
This can be achieved through radical trifluoromethylation, a process that involves the addition of trifluoromethyl radicals to aromatic compounds . The subsequent steps involve chlorination and the formation of the propan-2-one moiety. Industrial production methods may utilize optimized reaction conditions to ensure high yields and purity of the final product.
化学反应分析
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
科学研究应用
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity
作用机制
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
相似化合物的比较
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,4-Bis(2-fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl: Used in the synthesis of novel materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
属性
分子式 |
C11H7ClF6OS2 |
|---|---|
分子量 |
368.7 g/mol |
IUPAC 名称 |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI 键 |
HWRAXLGOOYBHQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


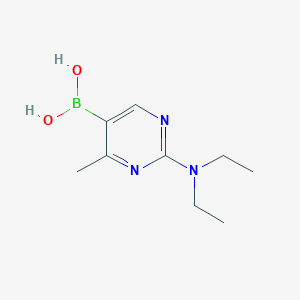
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
